Benzyl 1,3-oxazinane-3-carboxylate
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Overview
Description
Benzyl 1,3-oxazinane-3-carboxylate: is an organic compound with the chemical formula C12H15NO3. It is a white to pale yellow solid that is stable under normal conditions and soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound belongs to the class of oxazinanes, which are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,3-oxazinane-3-carboxylate typically involves a series of organic reactions. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of benzyl chloroformate with an amino alcohol under basic conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are more complex and may involve multistep processes to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and catalytic processes to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Benzyl 1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinone derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 1,3-oxazinane-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Morpholine (1,4-oxazinane): A structurally similar compound with widespread use in pharmaceuticals and agrochemicals.
1,3-Oxazine: Another related compound with significant pharmacological and materials applications.
Uniqueness: Benzyl 1,3-oxazinane-3-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its benzyl group and oxazinane ring make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
benzyl 1,3-oxazinane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-7-4-8-15-10-13)16-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZGSLYDCWLRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(COC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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